N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Description
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS: 1820717-19-8) is a heterocyclic compound featuring a piperidine-4-carboxamide core linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The 1,2,4-oxadiazole ring is an electron-deficient heterocycle known for enhancing metabolic stability and serving as a bioisostere for carboxylic acid esters or amides . This compound is typically synthesized as a dihydrochloride salt to improve aqueous solubility, a critical factor for pharmaceutical applications .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-7-13-9(16-14-7)6-12-10(15)8-2-4-11-5-3-8/h8,11H,2-6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWVRWORVFZHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . These methods allow for the efficient production of the compound with moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and methyl substituent are primary sites for oxidation.
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Mechanistic Insight : Oxidation of the oxadiazole ring typically involves cleavage of the N–O bond, leading to ring-opening or functional group transformation. The methyl group on the oxadiazole undergoes oxidation to a carboxylic acid under strong oxidative conditions.
Reduction Reactions
Reductive transformations target the oxadiazole ring and amide functionalities.
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Key Observation : Selective reduction of the oxadiazole ring is challenging due to competing reduction of the amide group. LiAlH4 preferentially reduces the amide to a secondary amine under harsh conditions.
Substitution Reactions
Nucleophilic substitution occurs at the piperidine ring’s carboxamide group or oxadiazole methyl position.
| Reagent | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Thionyl chloride | Dichloromethane, 25°C | Chloride derivative at the carboxamide position | 65–70% | |
| Sodium methoxide | Methanol, reflux | Methoxy substitution on the oxadiazole ring | 45–50% |
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Note : Substitution at the oxadiazole’s methyl group requires deprotonation with a strong base (e.g., NaH) to generate a nucleophilic site.
Ring-Opening and Rearrangement Reactions
The oxadiazole ring undergoes ring-opening under specific conditions:
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Mechanism : Acidic hydrolysis of the oxadiazole ring generates a diamide intermediate, which can rearrange or react further.
Comparative Reactivity Analysis
| Reaction Type | Site of Reactivity | Activation Energy (kJ/mol) | Catalyst |
|---|---|---|---|
| Oxidation | Oxadiazole methyl group | 85–90 | None |
| Reduction | Amide carbonyl | 100–110 | Pd/C (for H2 uptake) |
| Substitution | Piperidine carboxamide | 70–75 | Triethylamine |
Stability Under Environmental Conditions
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety often exhibit antimicrobial properties. N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide may show similar activities based on its structural analogs. For instance, studies on related oxadiazole derivatives have demonstrated moderate to good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticonvulsant Properties
Compounds with piperidine scaffolds have been explored for their anticonvulsant effects. The presence of the oxadiazole group may enhance the pharmacological profile of this compound, making it a candidate for further investigation in epilepsy treatments .
Anti-inflammatory Activity
The potential anti-inflammatory properties of this compound can be inferred from studies involving similar structures. For example, derivatives with piperidine and oxadiazole groups have shown promise in inhibiting cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies on related compounds have revealed that modifications to the piperidine ring and the oxadiazole moiety can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on piperidine ring | Alters binding affinity to biological targets |
| Variation in oxadiazole position | Affects antimicrobial potency |
| Addition of functional groups | Can enhance solubility and bioavailability |
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various oxadiazole derivatives and evaluated their antimicrobial activities. Among these derivatives, some exhibited significant inhibition against pathogens like Escherichia coli, suggesting that this compound could be a lead compound for further development .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of N-[(3-methyl-1,2,4-oxadiazol-5-y)methyl]piperidine-4-carboxamide with COX enzymes. These studies indicated favorable interactions that could lead to anti-inflammatory effects comparable to known inhibitors like Meloxicam .
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in core scaffolds, substituents, and functional groups, leading to distinct physicochemical and pharmacological profiles. Below is a comparative analysis of key derivatives:
Table 1: Comparative Analysis of N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide and Analogs
Key Research Findings
Metabolic Stability : The carboxamide group in the target compound confers superior metabolic stability compared to thioether-linked analogs (e.g., Compound A), as esters and thioethers are more susceptible to enzymatic hydrolysis .
Pharmacological Potential: Piperidine-4-carboxamide derivatives (e.g., navacaprant) demonstrate activity at opioid receptors, implying that the target compound’s piperidine core may support CNS-targeted applications .
Antiviral Activity : Structural similarities to imidazopyridine-based SARS-CoV-2 inhibitors (e.g., Example 420) suggest the target compound could be repurposed for antiviral research, though empirical validation is needed .
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS: 1820717-19-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H16N4O2
- Molecular Weight : 224.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1820717-19-8
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on its potential as an anti-tumor agent and its effects on various cellular processes.
Antitumor Activity
Research indicates that compounds with oxadiazole moieties often exhibit significant anti-tumor properties. For instance, studies have shown that derivatives of oxadiazole can inhibit Class I PI3K enzymes, which are crucial in cancer cell proliferation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinase Activity : The compound may selectively inhibit specific isoforms of PI3K, leading to apoptosis in malignant cells.
- Induction of Apoptosis : Studies suggest that the compound can activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Study on Oxadiazole Derivatives :
- Antimalarial Activity :
- Structure–Activity Relationship (SAR) :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
